molecular formula C13H17NO3 B12606647 Methyl 3-(2-ethoxyanilino)but-2-enoate CAS No. 885469-89-6

Methyl 3-(2-ethoxyanilino)but-2-enoate

Cat. No.: B12606647
CAS No.: 885469-89-6
M. Wt: 235.28 g/mol
InChI Key: VEZFAYUTCAUJSG-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethoxyanilino)but-2-enoate is a chemical compound belonging to the class of β-enamino esters. These compounds are recognized as highly useful synthetic building blocks for preparing valuable natural products and biologically active compounds, including potential anticonvulsant, anti-inflammatory, and antitumor agents . β-Enamino esters like this one are versatile intermediates in organic synthesis. They serve as precursors for the preparation of various important structures, such as amino acids, peptides, quinolines, and complex alkaloids . The related compound (Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate was synthesized from methyl 3-oxobutanoate and 4-ethoxybenzenamine, indicating a potential synthetic route for similar structures . The core structure of methyl 3-aminobut-2-enoate is known to be nearly planar and stabilized by intramolecular hydrogen bonding, a feature that often influences the reactivity and physical properties of such molecules . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

885469-89-6

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 3-(2-ethoxyanilino)but-2-enoate

InChI

InChI=1S/C13H17NO3/c1-4-17-12-8-6-5-7-11(12)14-10(2)9-13(15)16-3/h5-9,14H,4H2,1-3H3

InChI Key

VEZFAYUTCAUJSG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=CC(=O)OC)C

Origin of Product

United States

Preparation Methods

Method Using Indium(III) Bromide as Catalyst

One effective method for synthesizing methyl 3-(2-ethoxyanilino)but-2-enoate involves using indium(III) bromide (InBr₃) as a catalyst under solvent-free conditions. The following steps outline this method:

  • Reagents :

    • Methyl 3-oxobutanoate (5 mmol)
    • 2-Ethoxybenzenamine (5 mmol)
    • Indium(III) bromide (0.05 mmol)
  • Procedure :

    • Mix the reagents in a suitable reaction vessel.
    • Stir the mixture at room temperature for approximately 1 hour.
    • After completion, dilute the reaction mixture with water (10 mL).
    • Extract the product using ethyl acetate (EtOAc, 210 mL).
    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
    • Concentrate the solution and purify by column chromatography using a solvent system of ethyl acetate and cyclohexane (2:8).
  • Yield and Characterization :

    • The method reportedly yields this compound with high purity, suitable for further applications in organic synthesis.

Alternative Method Using Acid Catalysis

Another approach involves using acid catalysis, specifically sulfuric acid, to facilitate the reaction under reflux conditions:

  • Reagents :

    • Methyl acrylate
    • Aniline derivatives
    • Sulfuric acid (catalytic amount)
  • Procedure :

    • Combine methyl acrylate and aniline derivative in a round-bottom flask.
    • Add a catalytic amount of sulfuric acid.
    • Heat the mixture under reflux for several hours.
    • Upon completion, allow to cool and extract with an organic solvent like dichloromethane (DCM).
    • Purify through standard techniques such as rotary evaporation and silica gel chromatography.
  • Yield :

    • This method has shown moderate yields depending on the specific conditions used, such as temperature and reaction time.

Comparative Analysis of Methods

A comparative analysis of the two methods highlights their respective advantages and disadvantages:

Method Catalyst Conditions Yield Purity
Indium(III) Bromide InBr₃ Room temperature High High
Acid Catalysis H₂SO₄ Reflux Moderate Variable

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-ethoxyanilino)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 3-(2-ethoxyanilino)but-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(2-ethoxyanilino)but-2-enoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Variations

Key structural analogs differ in substituents on the aromatic ring or the ester group, leading to variations in reactivity, solubility, and applications. Below is a comparative analysis:

Table 1: Comparative Properties of Methyl 3-(2-ethoxyanilino)but-2-enoate and Analogs
Compound Name Substituents Key Physical/Spectral Data Reactivity/Applications
This compound 2-ethoxy (ortho) Z-configuration (X-ray confirmed); δ(Hα) ~5.9 ppm (1H-NMR) Precursor for heterocycles; steric hindrance may slow cyclization
(Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate 4-ethoxy (para) R-factor = 0.042; δ(Hα) ~5.9 ppm (1H-NMR) Higher solubility in polar solvents; para-substitution favors planar crystal packing
(Z)-Methyl 3-(4-(benzyloxy)phenyl)but-2-enoate 4-benzyloxy HPLC RT = 5.2 min; δ(Ph-CH2) 5.10 ppm (1H-NMR) Bulky benzyloxy group reduces solubility; used in UV/PAD analysis
Methyl 3-(methylamino)but-2-enoate Methylamino (non-aromatic) Similarity index 0.83 (CAS 13412-12-9) Increased basicity; forms imidazoles under thermal conditions
Ethyl 3-(dimethylamino)acrylate Dimethylamino Similarity index 0.75 (CAS 1117-37-9) Electron-donating group accelerates cyclization

Research Findings and Data Validation

  • Crystallographic Studies: The 4-ethoxy analog (Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate has a mean σ(C–C) bond length of 0.003 Å and an R-factor of 0.042, confirming high data accuracy . In contrast, steric effects in the 2-ethoxy variant likely lead to less symmetric crystal packing.
  • Spectral Signatures : The enamine proton (Hα) resonates at ~5.9 ppm in all Z-configured analogs, while substituents like benzyloxy introduce distinct aromatic proton signals (e.g., δ 5.10 ppm for –OCH2Ph) .

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